(3-tert-butyl-1,2-oxazol-5-yl)methanol
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Overview
Description
(3-tert-butyl-1,2-oxazol-5-yl)methanol is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol It is a member of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-tert-butyl-1,2-oxazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring, followed by reduction to yield the desired methanol derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(3-tert-butyl-1,2-oxazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are employed.
Major Products Formed
Oxidation: Formation of (3-tert-butyl-1,2-oxazol-5-yl)aldehyde or (3-tert-butyl-1,2-oxazol-5-yl)carboxylic acid.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
(3-tert-butyl-1,2-oxazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of (3-tert-butyl-1,2-oxazol-5-yl)methanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(3-tert-butyl-1,2-oxazol-5-yl)methanamine: Similar structure but with an amine group instead of a hydroxyl group.
(3-tert-butyl-1,2-oxazol-5-yl)methanethiol: Contains a thiol group instead of a hydroxyl group.
Uniqueness
(3-tert-butyl-1,2-oxazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
78934-73-3 |
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Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.2 |
Purity |
95 |
Origin of Product |
United States |
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